molecular formula C22H26O4 B2390007 3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid CAS No. 565171-31-5

3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid

Cat. No.: B2390007
CAS No.: 565171-31-5
M. Wt: 354.446
InChI Key: KCIZJZMPDKEYJR-UKTHLTGXSA-N
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Description

3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid typically involves several steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylphenol with methoxyacetophenone under specific conditions to form an intermediate, which is then further reacted with ethyl bromoacetate to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Scientific Research Applications

3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid include other substituted phenylpropanoic acids and phenylmethoxy derivatives. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of tert-butyl, methoxy, and ethoxy groups, which confer distinct properties and applications.

Biological Activity

3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid, also known by its CAS number 565171-31-5, is a complex organic compound with significant potential in various biological applications. Its structure features a prop-2-enoic acid backbone with multiple aromatic substituents, contributing to its unique biological activity.

  • Molecular Formula : C23H30O4
  • Molecular Weight : 354.44 g/mol
  • Appearance : Solid powder at room temperature

The compound's reactivity is primarily due to its carboxylic acid group, which allows it to participate in various chemical reactions typical for such functional groups. This property is crucial for its synthesis and potential modifications for specific applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in cancer research and anti-inflammatory contexts. The following sections detail specific findings related to its biological effects.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (μM) Mechanism of Action
SMMC-7721 (liver cancer)88Inhibition of telomerase activity
MCF-7 (breast cancer)75Induction of apoptosis via mitochondrial pathways
A549 (lung cancer)60Modulation of cell cycle arrest

The compound has shown promising results in xenograft models, where it significantly reduced tumor growth compared to controls .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines and enzymes, potentially through modulation of NF-kB signaling pathways.

Case Studies and Research Findings

  • Study on Liver Cancer Cells :
    • A study focused on the SMMC-7721 liver cancer cell line revealed that treatment with the compound resulted in a significant decrease in cell viability, indicating strong antiproliferative effects. The mechanism was linked to telomerase inhibition, which is crucial for cancer cell immortality .
  • Breast Cancer Research :
    • In a separate study involving MCF-7 cells, the compound was found to induce apoptosis through mitochondrial dysfunction. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
  • Inflammatory Response Modulation :
    • Research has shown that the compound can downregulate TNF-alpha and IL-6 production in activated macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .

Properties

IUPAC Name

(E)-3-[4-[(4-tert-butylphenyl)methoxy]-3-ethoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-5-25-20-14-16(9-13-21(23)24)8-12-19(20)26-15-17-6-10-18(11-7-17)22(2,3)4/h6-14H,5,15H2,1-4H3,(H,23,24)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIZJZMPDKEYJR-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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